Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is a complex organic compound that features a benzo[d]thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d]thiazole moiety imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and methyl benzoate. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Sulfonylation: The benzo[d]thiazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Esterification: Finally, the sulfonylated intermediate is esterified with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]thiazole: A simpler compound with similar biological activities.
Sulfonylated benzoates: Compounds with similar structural features and reactivity.
Thiazole derivatives: Compounds with a thiazole ring system and various substituents.
Uniqueness
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is unique due to the combination of the benzo[d]thiazole ring and the sulfonyl methyl benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H13NO4S2 |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C16H13NO4S2/c1-21-15(18)12-7-3-2-6-11(12)10-23(19,20)16-17-13-8-4-5-9-14(13)22-16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
DGCZKOBBJGCRIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.